molecular formula C8H12N4O4 B1392511 N-(4-methoxyphenyl)guanidine nitrate CAS No. 76746-74-2

N-(4-methoxyphenyl)guanidine nitrate

Cat. No.: B1392511
CAS No.: 76746-74-2
M. Wt: 228.21 g/mol
InChI Key: AQCVXPUUCPPIAF-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)guanidine nitrate is a guanidine derivative featuring a methoxy-substituted phenyl group attached to the guanidine core, with a nitrate counterion. Guanidine compounds are characterized by their strong basicity and diverse applications, ranging from pharmaceuticals to industrial uses. The methoxy group in this compound likely influences its electronic properties, solubility, and reactivity compared to other guanidine derivatives.

Properties

IUPAC Name

2-(4-methoxyphenyl)guanidine;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCVXPUUCPPIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)guanidine nitrate can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with cyanamide in the presence of a suitable catalyst to form N-(4-methoxyphenyl)guanidine. This intermediate is then treated with nitric acid to yield the nitrate salt .

Industrial Production Methods

Industrial production of guanidine nitrates typically involves the reaction of dicyandiamide with ammonium nitrate under controlled conditions. This method is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)guanidine nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitrate group to other functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-methoxyphenyl)guanidine nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group is known to form hydrogen bonds and interact with biological molecules, influencing their activity. The methoxy group can enhance the compound’s binding affinity to certain receptors, while the nitrate group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related guanidine derivatives and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference ID
N-(4-Methoxyphenyl)guanidine nitrate C₈H₁₀N₄O₄ 4-methoxyphenyl group, nitrate counterion Likely moderate basicity; potential use in organic synthesis
1-(4-Nitrophenyl)guanidine nitrate C₇H₈N₅O₄ 4-nitrophenyl group, nitrate counterion Higher oxidative potential due to nitro group; similarity score: 0.68–0.74
N,N-Diphenylguanidine Monohydrobromide C₁₃H₁₄N₃·HBr Two phenyl groups, bromide counterion High basicity; used as a catalyst in polymer industries
1-(4-Aminophenyl)guanidine nitrate C₇H₁₁N₅O₃ 4-aminophenyl group, nitrate counterion Enhanced solubility in polar solvents; potential pharmaceutical applications
Guanidine nitrate CH₆N₄O₃ Unsubstituted guanidine core, nitrate ion Strong oxidizer; used in explosives and disinfectants

Structural Insights :

  • Methoxy vs. In contrast, the nitro group in 1-(4-nitrophenyl)guanidine nitrate is electron-withdrawing, enhancing oxidative reactivity .
  • Counterion Effects: Nitrate counterions (as in this compound) contribute to oxidative properties, while bromide (e.g., in N,N-diphenylguanidine monohydrobromide) may improve crystallinity .

Q & A

Q. What are the standard synthetic routes for N-(4-methoxyphenyl)guanidine nitrate, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation reactions. For example, guanidine nitrate can react with 4-methoxyaniline derivatives under reflux in ethanol with a base catalyst like lithium hydroxide . Key factors include:

  • Catalyst selection : Alkali metal hydroxides (e.g., LiOH) improve reaction efficiency by deprotonating intermediates.
  • Solvent choice : Polar solvents (ethanol, acetonitrile) enhance solubility and reaction homogeneity .
  • Temperature control : Reflux conditions (~78°C for ethanol) prevent side reactions like premature decomposition. Yield optimization requires monitoring pH and avoiding excess nitrate, which can lead to oxidative side products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation relies on:

  • 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic proton signals to verify substitution patterns .
  • FT-IR : Key peaks include N-H stretches (~3200 cm⁻¹) and nitrate vibrations (~1380 cm⁻¹) .
  • X-ray crystallography : Resolves bond-length deviations (e.g., non-classical C–H···O hydrogen bonds in the crystal lattice) .

Q. What safety protocols are critical when handling this compound?

  • Respiratory protection : Use NIOSH-approved respirators due to dust formation risks (oxidizing solid, Category 3) .
  • Thermal stability : Avoid temperatures >200°C to prevent explosive decomposition .
  • Storage : Keep in airtight containers away from reducing agents and ignition sources .

Advanced Research Questions

Q. How can computational modeling predict the thermal decomposition pathways of this compound?

Density functional theory (DFT) calculations can identify decomposition intermediates. Key steps include:

  • Nitrate dissociation : The HNO₃ moiety detaches first (activation energy ~130–158 kJ/mol, similar to guanidine nitrate ).
  • Methoxyphenyl stability : Electron-donating methoxy groups delay aryl ring degradation compared to nitro derivatives . Experimental validation via thermogravimetric analysis (TGA) and gas chromatography-mass spectrometry (GC-MS) is essential to confirm computational predictions .

Q. What methodologies resolve contradictions in spectral data for structurally similar guanidine derivatives?

Discrepancies in NMR or IR data often arise from:

  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts between guanidine and imino forms .
  • Crystallographic deviations : Compare single-crystal X-ray data with powder diffraction to identify polymorphic variations .
  • Solvent effects : Solvate-free crystals (e.g., recrystallized from acetonitrile) minimize solvent-induced peak broadening .

Q. How do catalytic additives like basic copper nitrate (BCN) alter the combustion profile of this compound?

In gas-generant mixtures (e.g., automotive airbags), BCN lowers decomposition onset temperatures by:

  • Redox mediation : Cu²⁺ facilitates electron transfer, accelerating nitrate reduction to N₂ and H₂O .
  • Char suppression : BCN promotes complete combustion, reducing residual carbonaceous byproducts. Isothermal calorimetry and evolved gas analysis (EGA) quantify heat release and gas composition (e.g., NOₓ emissions) .

Q. What strategies mitigate carcinogenic risks associated with long-term exposure to this compound?

  • Substitutional analogs : Replace the methoxy group with less toxic substituents (e.g., hydroxy) while maintaining reactivity .
  • Encapsulation : Use biodegradable polymers (e.g., PLGA) to minimize airborne particulate release during synthesis .
  • In vitro assays : Prioritize Ames tests and micronucleus assays to screen mutagenicity before in vivo studies .

Methodological Notes

  • Data reproducibility : Always cross-reference melting points (e.g., 211–215°C ) and spectral libraries from independent sources.
  • Hazard mitigation : Follow OSHA guidelines for carcinogen handling (e.g., IARC Group 2B classification) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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